molecular formula C15H16N2O3 B12044635 Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B12044635
M. Wt: 272.30 g/mol
InChI Key: DDYYSGKZISCEFK-UHFFFAOYSA-N
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Description

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl chloroformate and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Chemical Reactions Analysis

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in various biological studies to understand its interactions with different biological targets.

Mechanism of Action

The mechanism of action of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in cells. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives such as:

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-2-19-15(18)14-17-16-13(20-14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3

InChI Key

DDYYSGKZISCEFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

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